molecular formula C22H20ClN5O B2653972 4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775547-30-2

4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2653972
CAS No.: 1775547-30-2
M. Wt: 405.89
InChI Key: RBLUDCZCFJEZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a pyrazolo-pyrazine derivative characterized by a bicyclic heteroaromatic core. The compound features a benzyl(methyl)amino group at the 4-position, a methyl group at the 6-position, and a 4-chlorophenylcarboxamide substituent at the 2-position.

Properties

IUPAC Name

4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O/c1-15-13-28-20(21(24-15)27(2)14-16-6-4-3-5-7-16)12-19(26-28)22(29)25-18-10-8-17(23)9-11-18/h3-13H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLUDCZCFJEZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl)C(=N1)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted hydrazine and a suitable diketone, the core structure can be formed via a condensation reaction.

    Introduction of the Benzyl(methyl)amino Group: This step often involves the alkylation of the pyrazolo[1,5-a]pyrazine core with benzyl(methyl)amine under basic conditions.

    Attachment of the Chlorophenyl Group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with the pyrazolo[1,5-a]pyrazine intermediate.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule, potentially converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl(methyl)amino group may yield N-oxides, while reduction of the carboxamide group could produce primary amines.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits various biological activities, making it a candidate for further pharmacological studies:

  • Antitumor Activity : The pyrazolo[1,5-a]pyrazine scaffold has been associated with anticancer properties. Studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be leveraged in treating diseases related to enzyme dysregulation . For instance, its structural similarities to known enzyme inhibitors suggest it may interact with similar biological targets.
  • Neuropharmacological Effects : Compounds with similar structures have been studied for their neuropharmacological properties, including effects on neurotransmitter systems relevant to conditions such as Alzheimer's disease .

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of 4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamideContains difluorophenylEnhanced stability due to fluorine atoms
4-[phenyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamideLacks the benzyl groupPotentially different pharmacological properties
4-[benzyl(ethyl)amino]-N-(3-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamideEthyl group instead of methylAltered solubility and interaction profiles

This table illustrates how variations in structure can lead to differences in biological activity and pharmacokinetic properties.

Case Studies

Several case studies have explored the applications of pyrazolo[1,5-a]pyrazine derivatives in drug discovery:

  • Anticancer Studies : A study published in Molecules highlighted the synthesis of pyrazolo[1,5-a]pyrimidines and their anticancer potential through targeted enzyme inhibition . These findings support the hypothesis that similar compounds could exhibit comparable effects.
  • Neuroprotective Research : Research indicates that derivatives similar to this compound may serve as dual inhibitors for acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease treatment .
  • Material Science Applications : Recent studies have also explored the photophysical properties of pyrazolo[1,5-a]pyrimidines for applications in material science, suggesting a broader range of uses beyond medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl(methyl)amino group may facilitate binding to active sites, while the chlorophenyl group could enhance the compound’s affinity and specificity. The carboxamide group may participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Pyrazolo[1,5-a]pyrimidine-3-carboxamides (e.g., 10a–c from )
  • Structure : These analogs substitute the pyrazine ring with a pyrimidine core. For example, compound 10a contains a 4-methoxyphenyl group at the 5-position and a phenylcarboxamide at the 3-position .
  • Synthesis: Synthesized via condensation of aminopyrazoles with malononitrile derivatives under reflux conditions, differing from the hydrogenation and coupling steps used for pyrazolo-pyrazines (e.g., compound 29 in ) .
(b) Pyrazolo[1,5-a]pyrazine Derivatives (e.g., compounds 29 , 32 , and 33 from )
  • Compound 29: Features a 4-amino-2-cyano group and a 5-amino-2-fluorophenyl substituent. Synthesized via catalytic hydrogenation of a nitro precursor, achieving 99% yield .
  • Compound 32 : Contains a difluoromethoxy-picolinamide group, synthesized with a 27% yield. Its molecular weight (456.1) is higher than the target compound due to the picolinamide moiety .
  • Compound 33 : Incorporates a methyloxazole-carboxamide group, with a lower molecular weight (394.1) compared to 32 , reflecting simpler substituents .
(c) Triazolo[1,5-a]pyrimidine Derivatives ()
  • These compounds, such as 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidines, exhibit herbicidal and fungicidal activities.

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Structural Analogs
Compound Class Molecular Weight Yield (%) Notable Substituents Potential Activity Source
Target Compound Not reported Not reported 4-(Benzyl(methyl)amino), 4-chlorophenyl Hypothesized kinase inhibition
Pyrazolo[1,5-a]pyrimidine 10a Not reported Not reported 4-Methoxyphenyl, phenylcarboxamide Cytotoxicity (inferred)
Pyrazolo-pyrazine 29 285.1 99 4-Amino-2-cyano, 5-amino-2-fluorophenyl Intermediate for drug candidates
Pyrazolo-pyrazine 32 456.1 27 Difluoromethoxy-picolinamide Undisclosed (likely kinase inhibitor)
Triazolo-pyrimidine derivatives ~300–400 20–50 Chiral acetylhydrazones Herbicidal, fungicidal
Key Observations:

Substituent Effects: The 4-chlorophenyl group in the target compound may enhance lipophilicity and target binding compared to methoxy or fluorophenyl groups in analogs . The benzyl(methyl)amino group could improve metabolic stability relative to smaller substituents (e.g., cyano or amino groups in 29) .

Synthetic Efficiency :

  • Hydrogenation-based syntheses (e.g., compound 29 ) achieve higher yields (>99%) compared to multi-step couplings (e.g., 32 at 27%) .

Bioactivity Trends: Pyrazolo-pyrazines with electron-withdrawing groups (e.g., cyano in 29) are often intermediates for kinase inhibitors, whereas carboxamide derivatives (e.g., 32, 33) may exhibit enhanced solubility and target affinity .

Biological Activity

The compound 4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is part of a broader class of pyrazolo compounds that have garnered attention for their diverse biological activities, particularly in oncology and infectious disease treatment. This article reviews the biological activity of this specific compound, summarizing its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Pyrazolo derivatives often exhibit their biological effects through several mechanisms, including:

  • Inhibition of Kinases : Many pyrazolo compounds act as inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs), which are crucial in cell cycle regulation and cancer progression.
  • Antimicrobial Activity : Some derivatives show promise against drug-resistant strains of Mycobacterium tuberculosis and other pathogens by disrupting critical cellular processes.

Anticancer Activity

Recent studies have demonstrated that pyrazolo derivatives possess significant anticancer properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines.

Cell Line IC50 (µM) Mechanism
RFX 393 (Renal)11.70CDK2/TRKA inhibition
MCF-7 (Breast)15.00Induction of apoptosis
A549 (Lung)12.50Cell cycle arrest in G0/G1 phase

In a study assessing the compound's cytotoxicity against renal carcinoma cells (RFX 393), it was found to induce significant apoptosis and cell cycle arrest, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its activity against Mycobacterium tuberculosis. Preliminary results indicate:

  • Minimum Inhibitory Concentration (MIC) : <0.002 µg/mL against drug-susceptible strains.
  • Low Cytotoxicity : Demonstrated minimal toxicity towards Vero cells, suggesting a favorable therapeutic index .

Case Studies

  • Study on Renal Carcinoma : In vitro studies using the RFX 393 cell line showed that treatment with the pyrazolo compound resulted in a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage. Flow cytometry analysis revealed significant accumulation of cells in the G0/G1 phase after treatment, correlating with reduced proliferation rates .
  • Antitubercular Efficacy : A series of pyrazolo derivatives were tested against multiple strains of M. tuberculosis, with the lead compound exhibiting potent activity against both susceptible and resistant strains. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .

Q & A

Q. What are the optimized synthetic routes for 4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrazine scaffolds. Key steps include:

  • Coupling reactions : Use of coupling agents like EDCI/HCl for amide bond formation between the pyrazine core and substituted benzyl/aryl groups .
  • Amination : Introduction of the benzyl(methyl)amino group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., H₂ catalysis) .
  • Critical conditions :
    • Temperature control (50–80°C) to prevent side reactions.
    • Solvent selection (e.g., MeOH, DMF) to enhance solubility and reaction efficiency .
    • Catalysts: Pt/C for hydrogenation steps to reduce nitro intermediates to amines .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?

  • 1H/13C NMR : Essential for confirming substitution patterns (e.g., benzyl, chlorophenyl groups). For example, aromatic protons appear as multiplets in δ 7.2–8.0 ppm, while methyl groups resonate as singlets near δ 2.3–2.5 ppm .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 434.2) and detects impurities .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (90–95% purity thresholds) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrazolo-pyrimidine kinase inhibitors .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?

  • Substituent variation : Systematically modify the benzyl, methylamino, and chlorophenyl groups. For example:
    • Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) substituents to modulate target binding .
    • Compare N-benzyl vs. N-alkyl analogs to assess steric effects .
  • Biological testing : Use IC₅₀ determinations in dose-response assays to quantify potency shifts .

Q. How can researchers resolve contradictions in reported biological activities across different in vitro models?

  • Assay standardization : Control variables such as:
    • Cell line genetic backgrounds (e.g., EGFR expression levels in A549 vs. HCT-116) .
    • Incubation time (24–72 hr) and serum content in media .
  • Mechanistic profiling : Use phosphoproteomics or thermal shift assays to confirm target engagement .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., logD, pIC₅₀) .

Q. What strategies mitigate synthetic challenges such as low yields in the final amidation step?

  • Reagent optimization : Switch from EDCI/HCl to HATU for improved coupling efficiency .
  • Purification techniques : Use preparative HPLC instead of column chromatography for higher recovery (>80%) .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance reactivity .

Q. How can computational methods guide the prediction of metabolic stability and toxicity?

  • In silico tools :
    • ADMET Prediction : Use SwissADME or ADMETlab to estimate permeability (LogP ≈ 3.2) and CYP450 inhibition .
    • Molecular docking : Identify potential off-targets (e.g., hERG channel) via AutoDock Vina .
  • Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., t₁/₂ in human liver microsomes) .

Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and hydrolytic conditions (pH 1–13) .
  • Detection methods :
    • UPLC-QTOF-MS : Identifies degradation products via exact mass (<5 ppm error) .
    • 2D NMR : Resolves structural changes in degraded samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.